![molecular formula C18H19NO3S B5794178 methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate, also known as MMATAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMATAB is a member of the thioester family and is synthesized using a multi-step process. In
Wirkmechanismus
The mechanism of action of methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which results in the reduction of prostaglandin production. This compound has also been shown to improve cognitive function by inhibiting the activity of AChE, which results in increased levels of acetylcholine in the brain. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate in lab experiments is its potential therapeutic applications in various scientific research studies. This compound has been found to have anti-inflammatory and anti-cancer properties, and it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many future directions for research on methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity. Finally, research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate involves a multi-step process that includes the reaction of 4-methylthiobenzoic acid with thionyl chloride to form 4-methylthio benzoyl chloride, followed by the reaction of the benzoyl chloride with 2-amino-3-methyl benzoic acid to form the intermediate product. The intermediate product is then reacted with methyl chloroformate and 4-methylphenyl thiol to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
methyl 2-methyl-3-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-7-9-14(10-8-12)23-11-17(20)19-16-6-4-5-15(13(16)2)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWKHQUNTUJYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

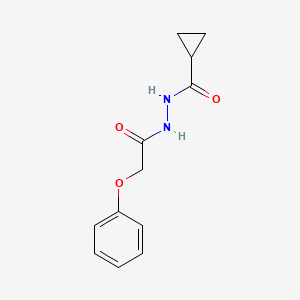
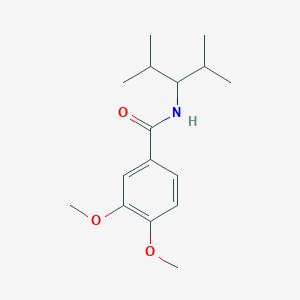

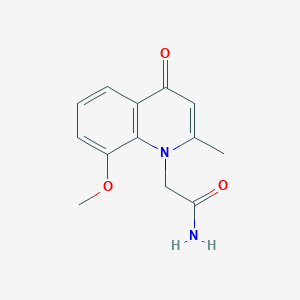
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)
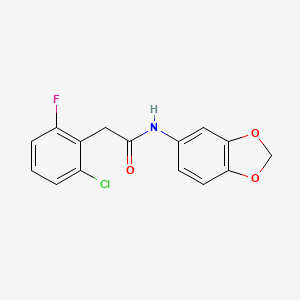



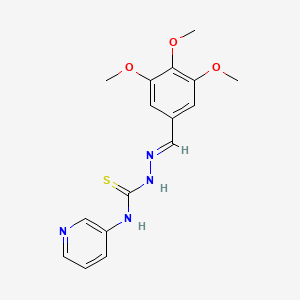
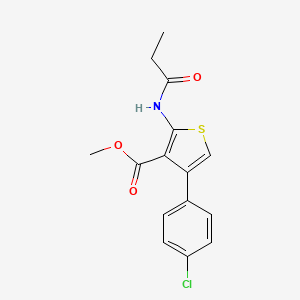
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
